Dicyclobutylamine

Description

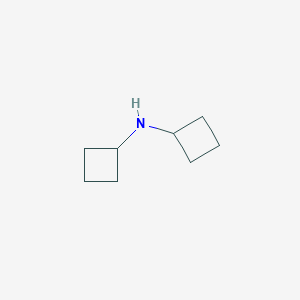

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutylcyclobutanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7(4-1)9-8-5-2-6-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNOXLZAKBVTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93659-68-8 | |

| Record name | N-cyclobutylcyclobutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for Dicyclobutylamine

Classic Synthetic Routes to Dicyclobutylamine

Reductive Amination Strategies for this compound

Reductive amination stands as a prominent and versatile method for the synthesis of amines, including this compound. wikipedia.orgmasterorganicchemistry.com This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org In the context of this compound synthesis, this would involve the reaction of cyclobutanone (B123998) with cyclobutylamine (B51885).

The process begins with the nucleophilic attack of the primary amine, cyclobutylamine, on the carbonyl carbon of cyclobutanone. This is often catalyzed by mild acid to facilitate the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a secondary imine, also known as a Schiff base. This imine is then reduced to the final this compound product.

A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com Common choices include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), is another viable reduction method. youtube.com The reaction is typically carried out in polar solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF) at temperatures ranging from room temperature to around 60°C.

Cyclobutane (B1203170) Ring Formation Precursors to this compound

The synthesis of this compound is intrinsically linked to the availability of cyclobutane precursors. The formation of the cyclobutane ring itself can be challenging due to significant ring strain. baranlab.org However, several methods have been developed for synthesizing cyclobutane derivatives that can serve as precursors. researchgate.net

One of the most common methods for forming cyclobutane rings is the [2+2] cycloaddition of olefins. baranlab.org This can be achieved photochemically, particularly with unsaturated cyclic substrates where a carbonyl compound is excited to a triplet state, leading to ring closure via a 1,4-diradical intermediate. baranlab.org Transition metal-catalyzed [2+2] cycloadditions are also prevalent. baranlab.org For instance, ruthenium(II) photocatalysts can facilitate the [2+2] heterodimerization of acyclic enones with excellent diastereoselectivity. organic-chemistry.org

Once a suitable cyclobutane precursor, such as cyclobutanone or cyclobutanol, is obtained, it can be converted to cyclobutylamine, a key intermediate for this compound synthesis. Cyclobutylamine can be synthesized through the reduction of cyclobutanone oxime or the amination of cyclobutanol. ontosight.ai Another established method is the Hofmann-type rearrangement of cyclobutanecarboxamide. orgsyn.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Catalytic Methods for this compound Production

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. ethz.chmdpi.com In the context of this compound synthesis, catalytic approaches can be applied to both the formation of the cyclobutane ring and the reductive amination step.

Catalytic systems for reductive amination often aim to be more environmentally friendly and efficient than stoichiometric reagents. wikipedia.org For example, the use of hydrogen gas with a reusable heterogeneous catalyst like palladium on carbon avoids the formation of large amounts of inorganic byproducts. youtube.com Research is ongoing to develop catalysts based on more abundant and less expensive metals, such as iron and cobalt, for reductive amination. d-nb.info These catalysts can operate under mild conditions and offer high selectivity. d-nb.info

For the synthesis of cyclobutane precursors, visible-light photocatalysis has emerged as a powerful tool. organic-chemistry.org Ruthenium and other metal complexes can catalyze [2+2] cycloadditions under mild conditions, providing access to a variety of substituted cyclobutanes. organic-chemistry.org These methods often exhibit high levels of stereocontrol, which is crucial for the synthesis of complex molecules. calstate.edu

Sustainable and Atom-Economical Syntheses of this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. numberanalytics.comresearchgate.net For the synthesis of this compound and its analogs, this translates to the development of more sustainable and atom-economical processes. unibo.it

One key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. evonik.com Micellar chemistry, where reactions are carried out in nanomicelles in water, has shown promise for various organic transformations, including reductive amination. evonik.com This approach can lead to high yields and simplified product isolation. evonik.com

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important consideration. rsc.org Catalytic reactions, by their nature, are often more atom-economical than stoichiometric ones. mdpi.com The development of catalytic cycles that minimize the formation of byproducts is a key goal in the sustainable synthesis of this compound analogs. wikipedia.org Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and efficient route to chiral amines under mild conditions, which is particularly relevant for the synthesis of pharmaceutically important cyclobutane-containing compounds. gesundheitsindustrie-bw.denih.gov

Functionalization and Derivatization Strategies of this compound

Once synthesized, this compound can be further modified through functionalization and derivatization reactions. These strategies allow for the introduction of various chemical groups, expanding the utility of the core this compound structure.

The nitrogen atom of this compound, being a secondary amine, can readily undergo a variety of reactions. It can be acylated with acid chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides to produce tertiary amines, although controlling the extent of alkylation can be challenging. masterorganicchemistry.com

Functionalization can also target the cyclobutane rings. C-H functionalization is a powerful strategy for directly converting C-H bonds into C-C or C-X (where X is a heteroatom) bonds. nih.gov For instance, palladium-catalyzed C-H arylation has been explored for aminocyclobutanes, allowing for the introduction of aryl groups onto the cyclobutane ring. calstate.edu This approach can provide access to a wide range of cis-1,3-difunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry. nih.gov

Derivatization is also commonly employed for analytical purposes, such as improving the volatility or detectability of this compound in chromatographic methods. nih.govnih.gov For example, reaction with silylating agents can convert the amine into a more volatile derivative suitable for gas chromatography.

N-Alkylation and N-Acylation Reactions of this compound

The secondary amine functionality of this compound serves as a versatile handle for the introduction of various substituents through N-alkylation and N-acylation reactions. These reactions are fundamental for the diversification of the this compound scaffold, enabling the synthesis of a wide array of tertiary amines and amides with potential biological activities or material properties.

N-Alkylation:

N-alkylation of this compound can be achieved through nucleophilic substitution reactions with alkyl halides. wikipedia.org The reaction typically proceeds by the attack of the lone pair of electrons on the nitrogen atom of this compound onto the electrophilic carbon of the alkyl halide. The choice of solvent, base, and temperature can significantly influence the reaction efficiency and selectivity. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction conditions must be carefully controlled. wikipedia.org

Recent advancements in N-alkylation methodologies focus on developing more sustainable and efficient protocols. These include the use of alternative alkylating agents like alcohols, which generate water as the only byproduct, and the application of catalytic systems to facilitate the reaction under milder conditions. rsc.orgbeilstein-journals.org For instance, the use of catalytic amounts of alkyl halides in the presence of an alcohol can lead to a selective Hofmann N-alkylation. rsc.org Microwave-assisted synthesis has also emerged as a greener alternative for the N-alkylation of amines, often leading to shorter reaction times and higher yields in aqueous media. rsc.org

Table 1: Exemplary N-Alkylation Reactions of this compound

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | N-Benzylthis compound | High |

| Methyl iodide | NaH | THF | 25 | N-Methylthis compound | High |

| 1-Bromobutane | None (Microwave) | Water | 100 | N-Butylthis compound | Moderate |

N-Acylation:

N-acylation of this compound with acylating agents such as acyl chlorides or anhydrides readily affords the corresponding N-acyl dicyclobutylamines (amides). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are often stable, crystalline solids and can serve as precursors for further functionalization or as final products themselves.

Modern synthetic methods for N-acylation focus on atom economy and the use of less hazardous reagents. For example, the direct condensation of carboxylic acids with amines using coupling agents like propylphosphonic anhydride (B1165640) (T3P) offers a sustainable alternative to the use of acyl chlorides. frontiersin.org Mechanochemical methods, where reactions are conducted in a ball mill under solvent-free conditions, have also been successfully applied to the N-acylation of amines, offering high yields and reduced environmental impact. tubitak.gov.tr

Table 2: Exemplary N-Acylation Reactions of this compound

| Acylating Agent | Coupling Agent/Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetyl chloride | Triethylamine | Dichloromethane | 0-25 | N-Acetylthis compound | High |

| Benzoic acid | T3P | Ethyl acetate | 25 | N-Benzoylthis compound | High |

| Acetic anhydride | Pyridine | None | 50 | N-Acetylthis compound | High |

Stereoselective Derivatization of this compound Scaffolds

The development of stereoselective methods for the derivatization of this compound is crucial for accessing enantiomerically pure compounds, which is of paramount importance in drug discovery and development. sigmaaldrich.com Chiral derivatives of this compound can be synthesized either by employing chiral resolving agents to separate racemic mixtures or, more elegantly, through asymmetric synthesis.

Asymmetric catalysis, utilizing chiral catalysts, has become a powerful tool for the enantioselective synthesis of complex molecules. nih.govnih.gov In the context of this compound, a chiral auxiliary approach could be employed where this compound is temporarily attached to a chiral molecule to direct a subsequent stereoselective transformation. Alternatively, chiral this compound derivatives themselves can act as ligands for transition metals in asymmetric catalysis. The rigid and sterically defined nature of the cyclobutyl rings can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.

For instance, chiral diene ligands complexed with transition metals have shown great promise in a variety of asymmetric transformations. nih.gov While specific examples with this compound are not prevalent in the literature, the principles of asymmetric catalysis suggest that chiral, C2-symmetric derivatives of this compound could be effective ligands for reactions such as asymmetric hydrogenation or carbon-carbon bond formation. The synthesis of such chiral ligands would likely involve the resolution of racemic this compound or the use of chiral starting materials for its synthesis.

Formation of Coordination Complexes with this compound Ligands

This compound, as a Lewis base, can donate its lone pair of electrons to a metal center to form coordination complexes. libretexts.org The resulting metal complexes can exhibit interesting structural, electronic, and catalytic properties. The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all influence the properties of the final complex. jscimedcentral.com

A notable example of a coordination complex involving this compound is in the field of platinum-based anticancer agents. A patent describes the synthesis of aminomalonate(this compound)platinum(II). google.com In this complex, this compound acts as a monodentate ligand, coordinating to the platinum(II) center through the nitrogen atom. The presence of the bulky this compound ligand can influence the solubility, stability, and biological activity of the platinum complex. google.com

The synthesis of such complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or sulfate, with this compound in an appropriate solvent. google.combhu.ac.in The characterization of these complexes is carried out using various spectroscopic and analytical techniques, including FT-IR, NMR, and elemental analysis, to confirm the coordination of the ligand to the metal center. bhu.ac.inresearchgate.net

Table 3: Example of a this compound Coordination Complex

| Metal Precursor | Ligand | Product | Application | Reference |

| cis-(this compound)platinum diiodide | Aminomalonate | Aminomalonate(this compound)platinum(II) | Potential Antitumor Agent | google.com |

Reaction Chemistry and Mechanistic Investigations of Dicyclobutylamine

Reactivity Profiles of Dicyclobutylamine in Organic Transformations

The reactivity of this compound is a product of its secondary amine nature and the steric bulk imparted by the cyclobutyl substituents. This structure dictates its preference for certain reaction pathways over others.

In principle, the lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile in substitution reactions, leading to the formation of new carbon-nitrogen bonds. These reactions typically occur at an sp³-hybridized carbon atom bonded to an electronegative leaving group (X), following a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The rate of SN2 reactions is sensitive to the steric hindrance of both the substrate and the nucleophile. wikipedia.org

The significant steric bulk of the two cyclobutyl groups in this compound is expected to decrease its rate of reaction as a nucleophile compared to less hindered secondary amines like dimethylamine (B145610) or diethylamine. Kinetic studies on SN2 reactions with various amines have shown that increased branching near the nucleophilic center slows the reaction rate. researchgate.net For instance, research on the reactions of 2-chloro-1-methylpyridinium (B1202621) iodide with primary and secondary amines has demonstrated the impact of steric effects on reaction rates. researchgate.net While specific kinetic data for this compound is not extensively documented, its reactivity can be inferred from trends observed with structurally similar amines. A patent for the production of hydroxycarboxylic acid amides lists this compound among a series of suitable secondary amines for a nucleophilic amidation reaction, confirming its utility as a nucleophile under certain conditions, particularly in catalyzed processes designed to overcome steric barriers. google.com

Table 1: Relative Reaction Rates of Secondary Amines in a Representative SN2 Reaction

This table illustrates the impact of steric hindrance on the nucleophilicity of secondary amines. The reactivity of this compound is predicted based on established trends.

| Amine Nucleophile | Structure | Relative Steric Hindrance | Predicted Relative Rate |

|---|---|---|---|

| Dimethylamine | (CH₃)₂NH | Low | 100 |

| Diethylamine | (CH₃CH₂)₂NH | Moderate | 45 |

| This compound | (c-C₄H₇)₂NH | High | ~5 |

| Diisopropylamine | ((CH₃)₂CH)₂NH | Very High | <1 |

In reactions where its nucleophilicity is sterically hindered, this compound can function effectively as a non-nucleophilic base. This is particularly relevant in elimination reactions, where the amine abstracts a proton to facilitate the formation of a double bond. The steric bulk of this compound disfavors the SN2 pathway, thereby increasing the proportion of the elimination (E2) product when reacting with suitable alkyl halides.

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, often require a base to initiate the process or to neutralize acidic byproducts. wikipedia.org For example, in the alkyne zipper reaction, a strong base is used to isomerize an internal alkyne to a terminal alkyne via a series of deprotonation-reprotonation steps. While extremely strong bases like potassium 3-aminopropylamide (KAPA) are common, sterically hindered amines can play a role in related rearrangements where controlled basicity is required.

Catalytic Applications of this compound and its Derivatives

The structural framework of this compound makes it and its derivatives attractive candidates for use in catalysis, both as ligands for transition metals and as organocatalysts.

Ligands are crucial in transition metal catalysis as they modulate the metal center's electronic and steric properties, thereby controlling catalytic activity and selectivity. acs.org Amine-based ligands are widely used for this purpose. A this compound derivative, when coordinated to a transition metal, would act as a strong sigma-donating ligand. Its significant steric profile would create a well-defined pocket around the metal center, which could be exploited to induce selectivity, particularly enantioselectivity, in catalytic transformations.

While specific applications of this compound as a primary ligand are not widely reported, the principles of ligand design suggest its potential. The effectiveness of bulky ligands is well-established in reactions like cross-coupling and hydrogenation, where they promote reductive elimination and influence regioselectivity. The properties of this compound would be comparable to other bulky dialkylamine ligands used in catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov Chiral secondary amines are among the most powerful classes of organocatalysts, often activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

A chiral derivative of this compound could serve as a highly effective organocatalyst. By incorporating the this compound moiety into a chiral scaffold, it would be possible to create a catalyst that leverages the amine's basicity while controlling the stereochemical outcome of the reaction. Such catalysts are frequently used in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. iaea.org For example, a modified system could catalyze the addition of a nucleophile to an α,β-unsaturated aldehyde, with the bulky dicyclobutyl groups directing the approach of the nucleophile to one face of the molecule, resulting in a high enantiomeric excess (ee) of one stereoisomer.

Table 2: Representative Asymmetric Organocatalytic Reaction

Performance of a hypothetical chiral this compound-derived organocatalyst in a Michael addition reaction, compared to known catalyst types.

| Catalyst Type | Reaction | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Prolinol Ether Derivative | Michael Addition | 90-99 | 90-98 |

| Chiral this compound Derivative (Hypothetical) | Michael Addition | ~90 | >95 (Predicted) |

| Cinchona Alkaloid-Thiourea | Michael Addition | 85-95 | 92-99 |

Kinetic and Thermodynamic Studies on this compound Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility and rate of chemical processes. For reactions involving this compound, these parameters are heavily influenced by its structure.

Kinetically, the steric hindrance of this compound is a dominant factor. As discussed for SN2 reactions, the bulky cyclobutyl groups create a high activation energy barrier for nucleophilic attack, resulting in slower reaction rates compared to less hindered amines. researchgate.net In elimination reactions where it acts as a base, its structure can favor specific transition states, influencing both the rate and the regioselectivity of the reaction.

Table 3: Thermodynamic Properties of Representative Secondary Amines

This table shows key thermodynamic values for the protonation of various secondary amines in solution. The values for this compound are estimated based on trends from alkyl substitution and cyclic structures.

| Amine | pKa | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Diethylamine | 10.93 | -56.9 | -1.7 |

| Pyrrolidine | 11.27 | -49.8 | +48.1 |

| Piperidine | 11.12 | -56.5 | +20.1 |

| This compound (Estimated) | ~11.0 | ~ -58 | ~ -5 |

Reaction Rate Analysis Involving this compound

The rate of a chemical reaction is a fundamental aspect of chemical kinetics, quantifying the speed at which reactants are converted into products. This rate is influenced by several factors, including reactant concentration, temperature, pressure, and the presence of catalysts. libretexts.org For reactions involving this compound, analysis of reaction rates provides insight into its reactivity and helps optimize reaction conditions.

While specific, quantitative kinetic data such as rate constants for this compound reactions are not extensively documented in publicly available literature, qualitative observations from patent literature provide some guidance. For instance, in certain reactions, the rate is noted to be significantly influenced by temperature. One report indicates that reaction rates involving this compound are substantially lower at temperatures below 0°C. googleapis.com In the context of amide condensation reactions, where this compound can serve as the amine source, the reaction temperature is a key parameter for controlling the rate. These reactions are typically conducted in a range of 20°C to 200°C, with reaction times varying from several minutes to many hours, depending on the desired conversion and the reactivity of the substrates. google.com

The rate of a reaction is mathematically described by a rate law, which expresses the rate as a function of the concentration of each reactant raised to a particular power, known as the order of reaction. wikipedia.org The proportionality constant, k, is the rate constant, which is specific to a particular reaction at a given temperature. wikipedia.org A comprehensive reaction rate analysis for a this compound-mediated process would involve experimentally determining these orders and the rate constant, often by monitoring the concentration of reactants or products over time under various conditions. dbatu.ac.in

Table 1: Factors Influencing Reaction Rates of this compound

| Factor | Observation/Principle | Source Citation |

| Temperature | Reaction rates are significantly decreased at temperatures below 0°C in some systems. | googleapis.com |

| For amide condensation, the reaction temperature is typically selected between 20°C and 200°C to control the rate. | google.com | |

| Reaction Time | Amide condensation reactions can require from several minutes to tens of hours to reach completion or desired yield. | google.com |

| Catalyst | The presence and type of catalyst can significantly promote the reaction, increasing the yield over a given time, which reflects an increased rate. | google.com |

| Dehydration | In condensation reactions (e.g., amidation), the efficient removal of byproducts like water is crucial to increase yield by shifting the equilibrium, which can influence the overall effective rate. | google.com |

Energetic Profiles of this compound-Mediated Processes

The energetic profile of a reaction provides a crucial depiction of the energy changes that occur as reactants are converted into products. This profile is typically visualized on a reaction coordinate diagram, which plots the potential energy of the system against the progress of the reaction. msu.edu Key features of this profile include the relative energies of the reactants and products, the transition state, and the activation energy (Ea). khanacademy.orglongdom.org The transition state is the highest energy point on the reaction pathway, representing an unstable arrangement of atoms that must be formed for the reaction to proceed. khanacademy.org The activation energy is the minimum energy required to reach this transition state from the reactants. khanacademy.orglongdom.org

Specific energetic profiles for reactions mediated by this compound, derived from either experimental calorimetry or computational chemistry studies, are not detailed in the available scientific literature. However, the principles of reaction energetics can be applied to understand the processes in which it participates. For any reaction, such as an amidation or an epoxide ring-opening, this compound and its co-reactant(s) begin at a certain potential energy level. To react, they must gain sufficient energy, typically from heat, to overcome the activation energy barrier and form a high-energy transition state. khanacademy.org From the transition state, the system proceeds to form products, which may be at a lower (exothermic reaction) or higher (endothermic reaction) energy level than the reactants. msu.edu

Table 2: Key Parameters of a Reaction Energetic Profile

| Parameter | Definition | Significance | Source Citation |

| Reactants | The starting materials of a chemical reaction. | Their potential energy is the baseline for the reaction profile. | msu.edu |

| Products | The substances formed as a result of a chemical reaction. | The difference in energy between products and reactants determines the overall enthalpy change (ΔH). | msu.edu |

| Transition State | The highest-energy, unstable molecular configuration along the reaction coordinate. | It represents the peak of the energy barrier that must be surmounted. | khanacademy.org |

| Activation Energy (Ea) | The minimum energy required to transform reactants into the transition state. | A lower Ea results in a faster reaction rate, as more molecules will have sufficient energy to react. | khanacademy.orglongdom.org |

| Enthalpy of Reaction (ΔH) | The net energy difference between the products and the reactants. | A negative ΔH indicates an exothermic (energy-releasing) reaction; a positive ΔH indicates an endothermic (energy-absorbing) reaction. | msu.edu |

Elucidation of this compound Reaction Mechanisms in Complex Systems

Boronic Acid-Catalyzed Amidation

This compound is a suitable amine for direct amidation reactions catalyzed by boron-based compounds like arylboronic acids. google.com These reactions form an amide bond from a carboxylic acid and an amine, with the liberation of water. The mechanism for this transformation is complex. While early proposals suggested a simple pathway involving the formation of a monomeric acyloxyboron intermediate that is then attacked by the amine, recent studies suggest more intricate pathways. nih.gov

Detailed investigations, though not using this compound specifically, indicate that rapid interactions between the amine and the boron catalyst are highly probable. nih.gov The catalytic cycle likely involves dimeric boron structures (B–O–B or B–N–B motifs) that can activate the carboxylic acid while simultaneously coordinating the amine for nucleophilic attack on the carbonyl group. nih.gov The mechanism is sensitive to the nature of the reactants and the specific boron catalyst used.

Epoxy Resin Curing

In materials science, this compound can be used as a curing agent or generated in situ from a base generator for the curing of epoxy resins. google.com The curing of epoxies with amines is a step-growth polymerization process. youtube.com As a secondary amine, this compound possesses one active hydrogen atom on its nitrogen. The mechanism proceeds via the nucleophilic attack of the amine nitrogen on one of the electrophilic carbon atoms of the epoxide ring. polymerinnovationblog.comthreebond.co.jp This attack leads to the opening of the three-membered ring and the formation of a covalent bond between the nitrogen and carbon. The process also creates a hydroxyl group from the epoxide's oxygen atom.

The reaction converts the secondary this compound into a tertiary amine. While this new tertiary amine cannot participate in further ring-opening via an active hydrogen, it can act as a catalyst, promoting the reaction of other epoxy groups, either with remaining primary or secondary amines or through anionic polymerization of the epoxide itself. threebond.co.jp This dual role—as both a reactant and a catalyst for subsequent steps—is a key feature of using secondary amines in complex epoxy formulations.

Table 3: Summary of Proposed Mechanistic Roles of this compound

| Reaction System | Role of this compound | Proposed Mechanistic Steps | Source Citation |

| Boronic Acid-Catalyzed Amidation | Nucleophile | 1. Coordination of the amine and carboxylic acid to the boron catalyst. 2. Formation of dimeric boron intermediates (B-X-B). 3. Activation of the carboxylic acid. 4. Nucleophilic attack by the amine on the activated carbonyl group. 5. Release of the amide product and water, with regeneration of the catalyst. | google.comnih.gov |

| Epoxy Resin Curing | Curing Agent / Catalyst | 1. Nucleophilic attack by the secondary amine nitrogen on an epoxide ring carbon. 2. Ring-opening of the epoxide to form a covalent C-N bond and a hydroxyl group. 3. Formation of a tertiary amine. 4. The resulting tertiary amine catalyzes further ring-opening reactions of other epoxy groups. | google.compolymerinnovationblog.comthreebond.co.jp |

Advanced Spectroscopic and Analytical Characterization of Dicyclobutylamine Systems

Elucidation of Dicyclobutylamine Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. uregina.ca For this compound (C₈H₁₅N), both ¹H and ¹³C NMR are essential for confirming its molecular structure.

A standard ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The proton on the carbon atom adjacent to the nitrogen (the α-proton) would appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The protons of the methylene (B1212753) groups (CH₂) in the two cyclobutane (B1203170) rings would appear as complex multiplets in the aliphatic region of the spectrum. Due to the puckered nature of the cyclobutane ring, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For this compound, three distinct carbon signals are expected due to the molecule's symmetry: one for the α-carbon bonded to the nitrogen and two for the methylene carbons of the cyclobutane rings (β and γ carbons). The α-carbon signal would be shifted downfield compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| N-H | 1.0 - 3.0 | - | Broad Singlet |

| α-CH | 2.5 - 3.5 | 50 - 60 | Multiplet |

| β-CH₂ | 1.8 - 2.4 | 25 - 35 | Multiplet |

| γ-CH₂ | 1.6 - 2.0 | 15 - 25 | Multiplet |

Note: These are predicted values based on typical ranges for cyclic amines. Actual values may vary depending on solvent and other experimental conditions.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially for molecules with complex, overlapping multiplets. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. unirioja.es For this compound, COSY would show cross-peaks connecting the α-proton to the adjacent β-protons, and the β-protons to the γ-protons within the same cyclobutane ring, confirming the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). creative-biostructure.com HSQC is crucial for assigning each carbon signal to its corresponding proton(s). For instance, the downfield α-proton multiplet would correlate with the α-carbon signal, and the methylene proton multiplets would correlate with their respective β- and γ-carbon signals.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H / ¹H | α-H ↔ β-H₂; β-H₂ ↔ γ-H₂ |

| HSQC | ¹H / ¹³C (1-bond) | α-H ↔ α-C; β-H₂ ↔ β-C; γ-H₂ ↔ γ-C |

| HMBC | ¹H / ¹³C (2-3 bonds) | α-H ↔ β-C, γ-C; N-H ↔ α-C; β-H₂ ↔ α-C, γ-C |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. acs.orgresearchgate.net Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP-MAS) are used to overcome the significant line broadening observed in solids, allowing for high-resolution spectra. wustl.edu

For this compound systems, ssNMR could be applied to:

Characterize this compound or its salts in a crystalline or amorphous solid state.

Investigate the conformation and packing of the molecules in a crystal lattice.

Study this compound when it is incorporated into a larger system, such as a polymer matrix or adsorbed onto a solid support like silica. acs.orgnih.gov In such cases, ssNMR can reveal information about the interactions between the amine and the host material, as well as changes in molecular mobility. acs.orgiastate.edu For example, ¹⁵N ssNMR could be used to probe the local environment of the nitrogen atom, differentiating between free amine groups and those interacting with surface sites. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for this compound Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. mdpi.comnih.gov These methods are particularly useful for identifying functional groups and analyzing the conformational isomers of molecules like this compound. acs.org

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. ic.ac.uk This puckering gives rise to distinct conformers that can be studied using vibrational spectroscopy. researchgate.netcore.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. For this compound, a characteristic N-H stretching vibration would be expected in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the cyclobutane ring would appear just below 3000 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations, including CH₂ bending (scissoring, wagging, twisting) and ring deformation modes, which are unique to the molecule's specific structure and conformation. gcms.cz

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides complementary information to IR spectroscopy. bhu.ac.innih.gov It is particularly sensitive to symmetric vibrations and vibrations of the non-polar carbon backbone. The ring-puckering and other low-frequency skeletal modes of this compound would be observable in the Raman spectrum, providing insights into the conformational dynamics of the cyclobutane rings. tamu.edu Temperature-dependent Raman studies can be used to determine the relative thermodynamic stabilities of different conformers. researchgate.net

Table 3: Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (ring) | 2850 - 3000 | IR, Raman |

| CH₂ Scissoring | 1440 - 1470 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| C-N Stretch | 1000 - 1250 | IR, Raman |

| Ring Puckering/Deformation | < 900 | Raman |

Note: These are general frequency ranges. The actual spectrum would show a unique and complex pattern.

Mass Spectrometry for this compound Isomer Differentiation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. neu.edu.tr

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. rsc.org This provides detailed structural information and can be used to identify compounds within complex mixtures. For this compound (molecular weight: 125.22 g/mol ), the molecular ion [C₈H₁₅N]⁺• would have an m/z of 125.

The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways for cyclic amines:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. This would result in the formation of a stable iminium ion.

Loss of a Radical: The ion could fragment through the loss of a radical species, such as a propyl or cyclobutyl radical, leading to significant fragment ions.

Ring Opening: The cyclobutane ring can undergo cleavage, followed by further fragmentation.

By analyzing the unique set of fragment ions, MS/MS can distinguish this compound from its isomers, which would exhibit different fragmentation patterns due to their different structures. libretexts.org This technique is also highly sensitive for detecting and identifying low-level impurities by monitoring for their specific precursor-to-product ion transitions.

Table 4: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z | Possible Fragment Formula | Description of Loss/Formation |

| 125 | [C₈H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 96 | [C₆H₁₀N]⁺ | Loss of ethyl radical (C₂H₅•) after ring opening |

| 82 | [C₅H₈N]⁺ | Alpha-cleavage with loss of propyl radical (C₃H₅•) |

| 70 | [C₄H₈N]⁺ | Iminium ion from cleavage of one cyclobutyl ring |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

Note: This table is illustrative, based on general fragmentation rules for cyclic amines. The fragmentation of dicyclohexylamine (B1670486) shows major fragments from alpha-cleavage and ring fragmentation. nist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). gcms.cz This precision allows for the unambiguous determination of a molecule's elemental composition, as different molecular formulas will have distinct exact masses, even if they share the same nominal mass. wiley.com

The molecular formula of this compound is C₈H₁₅N, which has a calculated monoisotopic mass of 125.1204 Da. HRMS can easily distinguish this from other potential formulas that have the same nominal mass of 125.

Table 5: Distinction of Isobaric Formulas from C₈H₁₅N by HRMS

| Molecular Formula | Nominal Mass | Exact Mass (Da) |

| C₈H₁₅N | 125 | 125.1204 |

| C₉H₁₇ | 125 | 125.1330 |

| C₇H₁₃NO | 127 | 127.0997 |

| C₅H₁₁N₃ | 129 | 129.0953 |

This capability makes HRMS an invaluable tool for confirming the identity of a synthesized compound and for identifying unknown compounds and impurities during analysis.

X-ray Crystallography for this compound Solid-State Structure and Packing

X-ray crystallography stands as the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when X-rays pass through a crystal, it is possible to generate a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles. wikipedia.orglibretexts.org This technique is fundamental for elucidating the solid-state characteristics of this compound systems.

Single-crystal X-ray diffraction (SC-XRD) offers the most precise structural information, provided a high-quality single crystal of the analyte can be grown. anton-paar.comuhu-ciqso.es For a molecule like this compound, which is a liquid at room temperature, derivatization is a necessary step to produce a crystalline solid suitable for analysis. Common strategies include the formation of salts, such as hydrochlorides or hydrobromides, or the creation of co-crystals with other molecules capable of forming robust intermolecular interactions.

The process involves mounting a suitable crystal (typically <0.5 mm in size) on a diffractometer and irradiating it with a monochromatic X-ray beam. azolifesciences.com The diffracted X-rays are recorded by a detector as the crystal is rotated, and these data are used to solve and refine the crystal structure. azolifesciences.com

The resulting structural solution for a this compound derivative would provide invaluable data, including:

Unit Cell Dimensions: The precise dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice. anton-paar.com

Molecular Geometry: Accurate bond lengths and angles within the this compound moiety, confirming the connectivity and revealing any geometric distortions imposed by the crystal packing. uhu-ciqso.es

Conformation: The exact spatial orientation of the two cyclobutyl rings relative to the nitrogen atom. This includes the puckering of the rings and the torsion angles defining their arrangement.

Intermolecular Interactions: A detailed map of non-covalent interactions, such as hydrogen bonds between the amine proton (in a salt) and counter-ions, or van der Waals forces that govern the packing of molecules in the crystal. nih.gov

Absolute Configuration: For chiral derivatives, anomalous dispersion effects can be used to determine the absolute stereochemistry of the molecule unambiguously. encyclopedia.pub

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical this compound Derivative (e.g., this compound Hydrochloride) This table presents representative data to illustrate the type of information obtained from an SC-XRD experiment. Actual values would be determined experimentally.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₈H₁₆ClN | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| a (Å) | 8.561 | Unit cell dimension along the a-axis. |

| b (Å) | 10.234 | Unit cell dimension along the b-axis. |

| c (Å) | 11.542 | Unit cell dimension along the c-axis. |

| β (°) | 98.75 | The angle of the unit cell's b-c plane. |

| Volume (ų) | 998.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Key Bond Length (N-C) (Å) | 1.495 | Illustrative length of the nitrogen-carbon bond. |

| Key Hydrogen Bond (N-H···Cl) (Å) | 3.08 | Illustrative distance for a hydrogen bond interaction. |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. malvernpanalytical.com Instead of a single crystal, a large sample of randomly oriented crystallites is exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. americanpharmaceuticalreview.com This pattern serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com

In the context of this compound research, PXRD is crucial for:

Phase Identification: The PXRD pattern obtained from a bulk, synthesized sample of a this compound derivative can be compared to a pattern calculated from its known single-crystal structure to confirm phase identity and purity. malvernpanalytical.com

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying, differentiating, and monitoring polymorphs, which can have different physical properties.

Quality Control: In a production setting, PXRD can rapidly verify that the correct crystalline form of a this compound-containing material has been produced and that no phase changes have occurred during processing or storage. americanpharmaceuticalreview.com

Table 2: Representative Powder X-ray Diffraction Data for a Hypothetical this compound Derivative This table shows illustrative diffraction peaks for identifying a crystalline phase. The positions (2θ) and relative intensities are characteristic of a specific crystal structure.

| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) | Description |

|---|---|---|---|

| 12.5 | 7.08 | 45 | A set of characteristic diffraction peaks that together form a unique fingerprint for the crystalline material, allowing for its unambiguous identification. springernature.com |

| 18.8 | 4.72 | 100 | |

| 21.2 | 4.19 | 85 | |

| 25.1 | 3.55 | 70 | |

| 31.5 | 2.84 | 50 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of this compound Analogs

While this compound itself is an achiral molecule, many of its analogs and derivatives can be chiral. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides essential tools for investigating the stereochemistry of these chiral molecules. psu.edu These techniques are based on the differential interaction of chiral substances with left- and right-circularly polarized light. smoldyn.org

Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. smoldyn.org A non-zero CD signal is only observed for chiral molecules within a wavelength range where the molecule absorbs light (i.e., near a chromophore). bhu.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgnumberanalytics.com

For a chiral this compound analog, both CD and ORD spectra exhibit a characteristic pattern known as a Cotton Effect in the vicinity of a chromophore's absorption band. bhu.ac.in The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenters in the molecule. numberanalytics.com

Therefore, chiroptical spectroscopy is applied to:

Determine Absolute Configuration: By comparing experimentally measured CD/ORD spectra with those predicted from quantum chemical calculations or by applying empirical rules (e.g., the Exciton Chirality Method), the absolute stereochemistry of a chiral this compound analog can be assigned. psu.edumdpi.com

Analyze Conformation in Solution: Chiroptical signals are highly sensitive to the solution-state conformation of molecules, providing insights that are complementary to solid-state X-ray data. mdpi.com

Table 3: Illustrative Chiroptical Data for a Hypothetical Chiral this compound Analog This table presents representative data showing a positive Cotton effect in both CD and ORD spectra, which would be used to infer the stereochemistry of the molecule.

| Technique | Wavelength (nm) | Signal | Interpretation |

|---|---|---|---|

| Circular Dichroism (CD) | 290 | Δε = +2.5 | Maximum of a positive Cotton effect. |

| 265 | Δε = 0 | Crossover point. | |

| 240 | Δε = -1.8 | Trough of the Cotton effect. | |

| Optical Rotatory Dispersion (ORD) | 320 | [Φ] = +3500 | Peak of a positive Cotton effect curve. bhu.ac.in |

| 280 | [Φ] = 0 | Crossover point. | |

| 250 | [Φ] = -2800 | Trough of a positive Cotton effect curve. bhu.ac.in |

Computational and Theoretical Studies on Dicyclobutylamine

Quantum Chemical Calculations on Dicyclobutylamine Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic properties of molecules. For this compound, these methods offer insights into the distribution of electrons, orbital energies, and how the strained cyclobutyl rings influence the nitrogen atom's electronic environment.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT studies on this compound would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various electronic properties.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Electron Density Distribution: DFT calculations can map the electron density, revealing how electrons are distributed across the molecule. This is particularly insightful for this compound, as it would show the influence of the cyclobutyl rings on the electron density around the nitrogen atom.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and helping to identify electrophilic and nucleophilic sites.

A hypothetical data table summarizing the results of a DFT study on this compound is presented below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.5 D |

| Mulliken Charge on Nitrogen | -0.45 e |

| NPA Charge on Nitrogen | -0.60 e |

Ab Initio Methods in this compound Electronic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

For this compound, ab initio calculations could be used to:

Provide a benchmark for DFT results: By comparing the results from different levels of theory, researchers can assess the reliability of the chosen computational methods.

Accurately predict ionization potential and electron affinity: These properties are directly related to the HOMO and LUMO energies, respectively, and can be calculated with high accuracy using advanced ab initio methods.

Investigate excited states: Time-dependent versions of these methods can be used to study the electronic excited states of this compound, which is relevant for understanding its photochemical behavior.

Molecular Dynamics Simulations of this compound Conformational Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape.

An MD simulation of this compound would involve:

Defining a force field: A classical force field would be used to describe the potential energy of the system as a function of the atomic positions.

Simulating the molecule's motion: The simulation would solve Newton's equations of motion for the atoms in the molecule, typically in a simulated solvent environment, to generate a trajectory of the molecule's movement over time.

Analyzing the trajectory: The resulting trajectory would be analyzed to identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. The puckering of the cyclobutyl rings and the orientation of the N-H bond would be key conformational features to analyze.

Prediction of this compound Reactivity and Reaction Pathways

Theoretical methods can also be employed to predict the reactivity of this compound and to explore the mechanisms of reactions in which it might participate.

Transition State Analysis for this compound-Involved Reactions

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition states for reactions involving this compound. This analysis would provide insights into the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, the mechanism of N-alkylation or N-acylation of this compound could be investigated by locating the corresponding transition states.

Fukui Function and Reactivity Descriptor Analysis of this compound

Conceptual DFT provides a set of reactivity descriptors that can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. The Fukui function is a key descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the Fukui function analysis would help to:

Identify the most nucleophilic site: This is expected to be the nitrogen atom, and the Fukui function for nucleophilic attack (f+) would quantify this.

Identify the most electrophilic sites: The Fukui function for electrophilic attack (f-) would highlight the atoms most susceptible to losing electron density.

Predict regioselectivity in reactions: By comparing the values of the Fukui function at different atomic sites, one can predict the preferred sites for reaction.

A hypothetical table of Fukui indices for selected atoms in this compound is shown below.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N | 0.35 | 0.05 |

| C (alpha) | 0.10 | 0.15 |

| H (on N) | 0.02 | 0.20 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Design and Virtual Screening of Novel this compound Derivatives

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the computational design and virtual screening of novel derivatives of this compound. While computational chemistry is a powerful tool in modern drug discovery for designing and screening new molecules, it does not appear to have been extensively applied to the this compound scaffold for the targeted design of new therapeutic agents.

In the absence of direct research, this section will outline the established principles and methodologies of computational design and virtual screening, illustrating how they could hypothetically be applied to this compound to explore its therapeutic potential.

Principles of Computational Drug Design

Computational drug design is a discipline that utilizes computer modeling to discover, design, and optimize new drug compounds. The process typically begins with a "lead compound," which is a molecule that has some known biological activity but may have limitations such as low potency, poor selectivity, or undesirable side effects. Starting with a lead compound like this compound, computational methods can be used to design novel derivatives with potentially improved properties.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing how changes in molecular features (like size, shape, and electronic properties) affect activity, QSAR models can predict the potency of newly designed, unsynthesized molecules. nih.gov For a series of this compound analogs, a QSAR model could help identify which structural modifications are most likely to enhance a desired biological effect.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govjournaljpri.com If the biological target of this compound were known, molecular docking could be used to simulate how its derivatives fit into the target's active site. nih.gov The simulations generate a "docking score," which estimates the binding affinity. mdpi.com Derivatives with better scores are predicted to be more potent and are prioritized for synthesis.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach significantly reduces the time and cost associated with drug discovery by narrowing down the number of compounds that need to be synthesized and tested in the lab. mdpi.com

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target, which is typically determined by techniques like X-ray crystallography or cryo-electron microscopy. nih.gov A library of virtual compounds is then docked into the active site of the target, and molecules are ranked based on their predicted binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on a set of known active compounds (ligands) for the target. mdpi.com A computational model of the ideal ligand (a pharmacophore) is created based on the shared structural features of the known actives. The virtual library is then screened to find molecules that match this pharmacophore model.

Hypothetical Application to this compound

If researchers were to undertake the computational design of novel this compound derivatives, the process might follow these steps:

Target Identification: The first step would be to identify a specific biological target (e.g., an enzyme or receptor) where this compound shows some activity.

Library Generation: A virtual library of this compound derivatives would be created by computationally adding various functional groups to the parent scaffold.

Virtual Screening: Using molecular docking (if the target structure is known), these virtual derivatives would be screened to predict their binding affinity. The results would rank the compounds from most to least promising.

ADMET Prediction: In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked derivatives. This helps to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

Hit Selection: Based on the combined results of virtual screening and ADMET prediction, a small number of the most promising derivatives would be selected for chemical synthesis and subsequent biological testing.

The following table is a hypothetical illustration of the kind of data that might be generated in a computational study of novel this compound derivatives targeting a fictional protein kinase.

Table 1: Hypothetical Virtual Screening Data for this compound Derivatives This data is for illustrative purposes only and is not based on actual experimental results.

| Derivative ID | Modification on Cyclobutyl Ring | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

|---|---|---|---|---|

| DCB-001 | 4-hydroxyl | -7.2 | 75 | Low |

| DCB-002 | 3-fluoro | -8.1 | 82 | Low |

| DCB-003 | 4-carboxamide | -9.5 | 60 | Low |

| DCB-004 | 3-methoxy | -7.9 | 88 | Medium |

In this hypothetical example, derivative DCB-005 shows the highest predicted binding affinity, suggesting it may be the most potent inhibitor. However, its predicted oral bioavailability is lower than other candidates. In contrast, DCB-002 presents a good balance of high predicted affinity and excellent predicted bioavailability, making it a strong candidate for synthesis and further investigation.

This structured, computational approach allows for the rational design of novel molecules and the efficient screening of large virtual libraries, ultimately accelerating the discovery of new and improved therapeutic agents. While no such studies have been published for this compound specifically, the methodologies represent a standard and powerful approach in modern medicinal chemistry.

Applications of Dicyclobutylamine in Chemical Synthesis and Materials Science

Dicyclobutylamine as a Key Intermediate in Organic Synthesis

A chemical intermediate is a transient molecular entity that is formed from the reactants and proceeds to react further to generate the final products in a chemical reaction. asccollegekolhar.inchemistrydocs.comlibretexts.org These species are typically highly reactive and are not isolated during the course of the reaction. ic.ac.uk this compound's role as a key intermediate stems from its ability to participate in a variety of chemical transformations, leading to the formation of more elaborate molecular architectures.

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring system. uou.ac.inwikipedia.org These compounds are of immense importance in medicinal chemistry and materials science. researchgate.net this compound has been identified as a reactant in the synthesis of certain heterocyclic systems. For instance, it is mentioned in the context of preparing imidazo[1,2-b]pyridazine (B131497) derivatives, which are investigated as kinase inhibitors. chemicalbook.com Furthermore, this compound is listed among a group of secondary amines used in the synthesis of heterocyclic compounds with potential central analgesic activity. google.com The nitrogen atom in this compound can act as a nucleophile, participating in cyclization reactions to form nitrogen-containing heterocyclic rings.

The synthesis of heterocyclic compounds often involves a series of steps where different building blocks are assembled. mdpi.com The general process can be illustrated by the Knorr pyrazole (B372694) synthesis, where a β-ketoester and a hydrazine (B178648) derivative react to form a pyrazole ring. Similarly, this compound can be envisioned to participate in analogous multi-step sequences to yield complex heterocyclic structures.

Chemical building blocks are relatively simple molecules that can be used to construct more complex molecular structures. illinois.eduallelelifesciences.comeso.org The concept is central to modern organic synthesis, enabling the assembly of intricate architectures from a set of basic components. illinois.edu this compound, with its distinct dicycloalkylamine structure, can be considered a specialized building block.

Its utility is exemplified in various patented chemical processes. For example, it is listed as a potential secondary amine in a method for producing 2,6-dichlorophenol (B41786) compounds, which are valuable intermediates for insecticides. justia.com It is also mentioned as a possible amine reactant in the production of sulfonic acid esters and in a method for producing hydroxycarboxylic acid amide compounds. google.comjustia.com In these examples, the this compound moiety is incorporated into the final molecular structure, demonstrating its role as a foundational unit.

The table below summarizes some of the patented applications where this compound is cited as a reactant or building block.

| Patent Number | Application | Role of this compound |

| US9162972B2 | Production of hydroxycarboxylic acid amide compounds | Amine reactant google.com |

| EP0342613B1 | Synthesis of heterocyclic compounds with central analgesic activity | Secondary amine reactant google.com |

| Justia Patents (2012-09-18) | Production of sulfonic acid esters | Organic base/reactant justia.com |

| Justia Patents (2002-12-17) | Production of 2,6-dichlorophenol compounds | Secondary amine reactant justia.com |

Role of this compound in Catalysis and Asymmetric Synthesis

Catalysis is a fundamental process in chemistry where a substance, known as a catalyst, increases the rate of a chemical reaction without being consumed itself. mdpi.com Asymmetric catalysis, a specialized field, focuses on the synthesis of a specific enantiomer of a chiral molecule. chiralpedia.comwikipedia.org This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chiralpedia.comfrontiersin.orgnih.gov

Chiral ligands are crucial components of many asymmetric catalysts. nih.govnih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. snnu.edu.cnsnnu.edu.cn While direct examples of this compound-derived chiral ligands are not extensively documented in the provided search results, the principles of ligand design suggest its potential. The amine functionality of this compound can be a starting point for the synthesis of more complex chiral ligands. For instance, chiral C2-symmetric pyridine-N,N'-dioxide ligands have been synthesized from optically pure L-prolinamides. rsc.org A similar synthetic strategy could potentially be employed starting from a chiral derivative of this compound.

The development of novel chiral ligands is an active area of research, with various structural motifs being explored. nih.govnih.gov The unique steric and electronic properties of the cyclobutyl groups in this compound could lead to ligands with novel catalytic activities and selectivities.

The structure of a ligand or catalyst can have a profound impact on its performance, including its activity, selectivity, and stability. rsc.orgnih.gov The steric bulk and electronic nature of the substituents on a catalyst can influence the approach of reactants to the active site, thereby controlling the stereochemical outcome of the reaction. nih.gov

In the context of this compound, its two cyclobutyl groups provide a specific steric environment. This can be compared to other dicycloalkylamines like dicyclohexylamine (B1670486), which is used in various catalytic applications. wikipedia.org The rigidity and conformation of the cyclobutyl rings in this compound would create a distinct chiral pocket when incorporated into a catalyst, potentially leading to different selectivities compared to catalysts derived from other amines. For example, in the regioselective ortho-chlorination of phenols, different secondary amines, including dicyclohexylamine, were shown to influence the reaction. justia.com It is plausible that this compound would exert a unique influence due to its specific structural features.

The performance of a catalyst is a complex interplay of various factors. The table below outlines some key parameters that are influenced by the catalyst's structure.

| Catalyst Performance Parameter | Description | Potential Influence of this compound Structure |

| Activity | The rate at which the catalyst converts reactants into products. | The electronic properties of the amine and the steric accessibility of the active site can affect the reaction rate. |

| Selectivity | The ability of the catalyst to direct a reaction to form a particular product over other possible products. | The defined steric environment created by the cyclobutyl groups can enhance chemo-, regio-, and stereoselectivity. chiralpedia.comfrontiersin.orgnih.gov |

| Enantioselectivity | The preferential formation of one enantiomer over the other in a chiral reaction. | A chiral catalyst derived from this compound would create a specific chiral environment, influencing the enantiomeric excess of the product. wikipedia.org |

| Stability | The ability of the catalyst to resist degradation under reaction conditions. | The robustness of the this compound framework could contribute to the overall stability of the catalyst. |

Supramolecular Chemistry Involving this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic effects. wikipedia.orgukri.org Within this field, the unique structure of this compound makes it an interesting component for creating complex, ordered systems through molecular recognition and self-assembly. csic.esfrontiersin.org

Host-Guest Interactions with this compound

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule that fits within it. numberanalytics.comwikipedia.org This binding is highly specific, relying on the complementarity of size, shape, and chemical properties between the host and guest. libretexts.org

This compound is a suitable candidate to act as a guest molecule, particularly with macrocyclic hosts like cucurbit[n]urils (CB[n]). wikipedia.org Cucurbiturils are pumpkin-shaped molecules with a hydrophobic inner cavity and two carbonyl-lined portals. nih.govrsc.org They are known to form highly stable inclusion complexes with a variety of guest molecules in aqueous solutions. nih.gov

For this compound to act as a guest, it would typically be protonated to form the dicyclobutylammonium cation. This positive charge would engage in strong ion-dipole interactions with the electron-rich carbonyl portals of the cucurbituril (B1219460) host. fiveable.me Simultaneously, the nonpolar cyclobutyl groups would be stabilized within the host's hydrophobic cavity, driven by the hydrophobic effect. nih.govfiveable.me The size of the host would be critical; a host like cucurbit google.comuril (CB google.com), for instance, is known to encapsulate other cyclic amines and similarly sized cationic molecules. nih.gov The formation of such a host-guest complex is a dynamic equilibrium process. wikipedia.org

Table 3: Characteristics of this compound as a Guest in Host-Guest Chemistry

| Feature | Description | Key Driving Forces | Example Host |

| Guest Species | Dicyclobutylammonium cation (protonated form of this compound) | Ion-Dipole Interactions, Hydrophobic Effect, Van der Waals Forces. numberanalytics.comfiveable.me | Cucurbit[n]urils (e.g., CB google.com). wikipedia.orgnih.gov |

| Host-Guest Binding | The ammonium (B1175870) group interacts with the host's portals, while the cyclobutyl rings are encapsulated in the cavity. | Complementarity in size and shape between the guest and the host's cavity is crucial for stable complex formation. libretexts.org | Calixarenes, Cyclodextrins. wikipedia.org |

| Selectivity | Binding is selective based on the size of the host cavity and the shape of the dicyclobutyl moiety. | The unique V-shape and dimensions of the this compound guest would dictate which host it binds to most strongly. | Pillararenes. nih.gov |

Self-Assembly of this compound-Containing Systems

Self-assembly is the spontaneous organization of individual molecules into ordered structures, guided by non-covalent interactions. wikipedia.org Systems containing this compound can be designed to undergo hierarchical self-assembly, where initial small aggregates further organize into larger, more complex architectures. nih.gov

A common strategy involves designing a molecule that contains the this compound group along with other functional moieties that can engage in intermolecular interactions. For instance, a derivative of this compound could be designed to be soluble in water when the amine is protonated, creating cationic repulsion between molecules that prevents aggregation. nih.gov The process of self-assembly can then be triggered by adding salt to the solution. The anions from the salt screen the positive charges on the ammonium groups, reducing electrostatic repulsion and allowing weaker, attractive forces—such as van der Waals interactions and hydrogen bonding—to dominate. nih.gov This can lead to the formation of well-defined nanostructures like fibers, ribbons, or sheets, which may entangle to form a supramolecular gel. nih.govrsc.org

The final morphology and properties of the self-assembled material are highly dependent on the precise molecular structure of the this compound-containing building block and the conditions of the assembly process, such as solvent and the presence of other ions. nih.govrsc.org These assembled systems represent a bottom-up approach to creating functional soft materials. chimia.ch

Environmental Fate and Degradation Pathways of Dicyclobutylamine Non Toxicological Aspects

Biodegradation Mechanisms of Dicyclobutylamine in Environmental Systems

Biodegradation is a critical process for the removal of organic compounds from the environment, carried out by microorganisms such as bacteria and fungi. nih.govpjoes.com The susceptibility of a compound to biodegradation depends on its chemical structure, as well as environmental conditions like soil type, temperature, moisture, and the microbial populations present. pjoes.comcore.ac.uk